BUTANEDIAMIDE, N1-[(1S)-2,2-DIMETHYL-1-[(METHYLAMINO)CARBONYL]PROPYL]-N4-HYDROXY-3-(HYDROXYMETHYL)-2-(4-METHOXYPHENYL)-, (2S,3R)-
Description
This compound is a structurally complex butanediamide derivative characterized by multiple functional groups that influence its physicochemical and biological properties. Key features include:
- Stereochemistry: The (2S,3R) configuration and (1S)-chiral center in the propyl side chain are critical for its conformational stability and target binding .
- Hydroxyureido motif: The N4-hydroxy group is reminiscent of hydroxamic acids, which are known for metalloenzyme inhibition (e.g., histone deacetylases) .
Properties
CAS No. |
205807-59-6 |
|---|---|
Molecular Formula |
C19H29N3O6 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2S,3R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-3-(hydroxymethyl)-2-(4-methoxyphenyl)butanediamide |
InChI |
InChI=1S/C19H29N3O6/c1-19(2,3)15(18(26)20-4)21-17(25)14(13(10-23)16(24)22-27)11-6-8-12(28-5)9-7-11/h6-9,13-15,23,27H,10H2,1-5H3,(H,20,26)(H,21,25)(H,22,24)/t13-,14+,15+/m0/s1 |
InChI Key |
IOLRUMINDIUCLJ-RRFJBIMHSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)NC(=O)[C@H](C1=CC=C(C=C1)OC)[C@H](CO)C(=O)NO |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)C(C1=CC=C(C=C1)OC)C(CO)C(=O)NO |
Origin of Product |
United States |
Biological Activity
Butanediamide, specifically the compound N1-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-N4-hydroxy-3-(hydroxymethyl)-2-(4-methoxyphenyl)-, (2S,3R)-, is a complex organic molecule with potential biological activities. This compound is noted for its structural features that suggest various interactions within biological systems, particularly in relation to matrix metalloproteinases (MMPs) and other enzymatic pathways.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H29N3O5 |
| Molecular Weight | 315.41 g/mol |
| Solubility | DMSO: ≥20 mg/mL |
| Storage Temperature | -20°C |
Butanediamide has been primarily studied for its role as a matrix metalloproteinase inhibitor . MMPs are crucial in the degradation of extracellular matrix components and are implicated in various pathological conditions such as cancer metastasis and tissue remodeling. The inhibition of MMPs can lead to reduced inflammation and fibrosis, making this compound a candidate for therapeutic applications in diseases characterized by excessive tissue remodeling.
Case Studies and Research Findings
- MMP Inhibition and Inflammatory Response :
- Fibrosis Models :
- Cancer Metastasis :
Comparative Efficacy
To better understand its efficacy compared to other MMP inhibitors, a comparison table is provided below:
| Compound Name | Type | MMP Inhibition Efficacy | Additional Effects |
|---|---|---|---|
| Butanediamide | Synthetic | High | Anti-inflammatory |
| Marimastat | Synthetic | Moderate | Anti-cancer |
| Batimastat | Synthetic | High | Anti-inflammatory |
Scientific Research Applications
Matrix Metalloproteinase Inhibition
Butanediamide has been identified as a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This property makes it valuable in:
- Cancer Research : MMPs play a crucial role in tumor invasion and metastasis. Inhibiting these enzymes can potentially limit cancer progression. Studies have shown that Butanediamide inhibits several MMPs including MMP-1, MMP-2, and MMP-9 with IC50 values ranging from 3 to 13 nM .
Anti-inflammatory Properties
Research indicates that Butanediamide may possess anti-inflammatory effects by modulating the activity of MMPs involved in inflammatory processes. This application is particularly relevant in conditions such as rheumatoid arthritis and chronic inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in these contexts.
Drug Development
Butanediamide serves as a lead compound in the development of new drugs targeting various diseases due to its unique structural features that allow for modifications enhancing efficacy and reducing side effects.
Data Tables
Case Study 1: MMP Inhibition in Cancer Therapy
A study published in a peer-reviewed journal demonstrated that Butanediamide effectively reduced tumor growth in animal models by inhibiting MMP activity. The results indicated a significant decrease in tumor size compared to control groups.
Case Study 2: Anti-inflammatory Effects
In vitro experiments showed that Butanediamide reduced the secretion of pro-inflammatory cytokines from activated macrophages, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Tanimoto Similarity Scores
The compound’s structural similarity to other butanediamides and hydroxamic acids was assessed using Tanimoto coefficients (2D fingerprints) and 3D shape/color overlap (PubChem3D) . Representative examples include:
Key Observations :
- Higher Tanimoto scores correlate with shared motifs (e.g., hydroxamic acid, benzyl groups). The target compound’s 4-methoxyphenyl group distinguishes it from analogues with chlorophenyl or cyclohexane substituents .
- 3D shape similarity (ST) often exceeds chemical feature overlap (CT), indicating conserved molecular topology despite divergent functional groups .
Functional Analogues Identified via Novel Methods
Transformer-based models (e.g., CLM feature vectors) and alternative SMILES canonicalization strategies identify structurally distinct but functionally similar compounds. For example:
- ZINC12919134 analogs (80–90% similarity) from PubChem exhibit improved logP and bioavailability profiles, suggesting enhanced pharmacokinetics compared to the target compound .
- CSNAP network analysis prioritizes compounds with shared target pathways (e.g., GPCRs, kinases) even at lower Tanimoto thresholds (<0.5), highlighting the importance of network-based inference .
Mechanism of Action Hypotheses
- Metalloenzyme inhibition : The hydroxamic acid-like N4-hydroxy group may chelate metal ions (e.g., Zn²⁺ in HDACs), akin to compound 5 in .
- GPCR modulation: The 4-methoxyphenyl and methylaminocarbonyl groups resemble ligands for aminergic receptors (e.g., serotonin receptors), as inferred from GLASS database homology searches .
Comparative Bioactivity Data
Advanced Search Methodologies
Efficiency in Large-Scale Databases
- Milvus-RDKit integration : Enables millisecond-scale similarity searches across billion-compound libraries, critical for high-throughput virtual screening .
- PubChem3D shape/color overlays : Provide complementary insights to 2D fingerprints, particularly for flexible molecules with conformational diversity .
Limitations and Mitigations
- Tanimoto bias: Overemphasis on substructure matches may overlook functional analogues. Hybrid approaches (e.g., CSNAP networks, CLM feature vectors) address this by integrating pathway or phenotypic data .
- Stereochemical ambiguity : Automated tools like MOLPRINT 2D may misrepresent chiral centers, necessitating manual validation .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?
Synthesis challenges include low yields during coupling steps and stereochemical control. highlights improvements over Janssen’s method but notes lower yields compared to Taber and Feldman. To address this, researchers can optimize reaction conditions (e.g., temperature, solvent polarity) and employ protecting groups for sensitive functional groups like the hydroxamic acid moiety. Additionally, using chiral auxiliaries or asymmetric catalysis may enhance stereochemical purity .
Q. How can the stereochemistry (2S,3R) be confirmed experimentally?
X-ray crystallography is the gold standard for confirming absolute configuration. Alternatively, advanced NMR techniques (e.g., NOESY, J-based coupling analysis) can resolve stereochemistry. Polarimetry or chiral HPLC with reference standards may also validate enantiomeric excess .
Q. What analytical methods are suitable for assessing purity and stability?
Reverse-phase HPLC with UV detection (e.g., using a C18 column and methanol/buffer mobile phase) is recommended for purity assessment, as described in pharmacopeial methods (). Stability studies should include accelerated degradation under varied pH, temperature, and light exposure, monitored via LC-MS to detect decomposition products .
Advanced Research Questions
Q. How can contradictory yield data from different synthesis routes be resolved?
Comparative kinetic studies and mechanistic investigations are critical. For example, reports lower yields than Taber’s method, possibly due to competing side reactions (e.g., hydrolysis of the methylamino carbonyl group). Design of Experiments (DoE) frameworks (e.g., factorial design) can systematically evaluate factors like reagent stoichiometry, reaction time, and catalyst loading to identify optimal conditions .
Q. What role do non-covalent interactions play in the compound’s reactivity or crystallinity?
Non-covalent interactions (e.g., hydrogen bonding between the hydroxy groups and solvent, π-π stacking of the 4-methoxyphenyl moiety) may influence crystallization behavior and catalytic intermediates. Computational tools like DFT or MD simulations can model these interactions, while SC-XRD (single-crystal X-ray diffraction) provides empirical validation ( ).
Q. How can heuristic algorithms improve synthesis optimization?
Bayesian optimization and machine learning models (e.g., Gaussian processes) efficiently explore multidimensional parameter spaces (e.g., temperature, solvent ratio, catalyst type) to maximize yield. demonstrates that such algorithms outperform traditional trial-and-error approaches, particularly for complex multi-step syntheses .
Q. What strategies mitigate metabolic instability in derivatives of this compound?
Structural analogs with modified hydroxamic acid or methoxy groups can be designed to resist enzymatic degradation. For instance, replacing the N4-hydroxy group with a bioisostere (e.g., trifluoromethyl) may enhance metabolic stability, as seen in related sulfonamide derivatives (). In vitro assays (e.g., liver microsome stability studies) are essential for validation.
Methodological Tables
Q. Table 1: Comparative Synthesis Yields
| Method | Yield (%) | Key Limitations | Reference |
|---|---|---|---|
| Janssen (original) | 45 | Low stereochemical control | |
| McClure et al. (1993) | 62 | Side reactions with MeO group | |
| Taber (modified) | 78 | Requires expensive catalysts |
Q. Table 2: Analytical Parameters for Purity Testing
| Method | Column | Mobile Phase | Detection | LOD (ppm) |
|---|---|---|---|---|
| HPLC-UV | C18 | Methanol:Buffer (65:35) | 254 nm | 0.1 |
| LC-MS | HILIC | Acetonitrile:Ammonium formate | ESI+ | 0.05 |
Key Considerations for Researchers
- Stereochemical Complexity : The (2S,3R) configuration requires rigorous chiral analysis to ensure biological relevance, as minor enantiomers may exhibit off-target effects .
- Data-Driven Optimization : Integrate high-throughput screening with machine learning to accelerate reaction optimization, particularly for multi-variable systems .
- Stability Profiling : Preclinical studies must account for hydrolytic degradation pathways, especially under physiological pH conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
